5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide
Description
Chemical Structure and Properties: The compound 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide (CAS: 406470-88-0) has the molecular formula C₁₆H₂₀N₂O₄ and a molecular weight of 304.34 g/mol . Its structure comprises a furan-2-carbohydrazide core substituted with a 2-methoxy-4-propylphenoxymethyl group. Key synonyms include MLS001198739 and STK825442. The compound exhibits a solubility of 28.7 µg/mL at pH 7.4, suggesting moderate hydrophilicity .
Properties
CAS No. |
406470-88-0 |
|---|---|
Molecular Formula |
C16H20N2O4 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C16H20N2O4/c1-3-4-11-5-7-13(15(9-11)20-2)21-10-12-6-8-14(22-12)16(19)18-17/h5-9H,3-4,10,17H2,1-2H3,(H,18,19) |
InChI Key |
OYLJDKZZHNKQAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NN)OC |
solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Furan-2-carboxylate Esters
Ethyl furan-2-carboxylate reacts with hydrazine hydrate in ethanol under reflux conditions to yield furan-2-carbohydrazide. This method, reported in a journal article, achieves near-quantitative conversion due to the nucleophilic substitution of the ester group by hydrazine. The reaction is typically conducted at 78°C for 6–8 hours, with ethanol serving as both solvent and proton donor.
Reaction Conditions
Aminolysis of Furan-2-carboxamide
An alternative route involves the reaction of furan-2-carboxamide with acetone azine in aqueous media at elevated temperatures (100–120°C). This method, patented by Chongqing Licheng Environmental Protection Technology Co., Ltd., generates furan-2-carbohydrazide alongside ammonia, which is recovered during the process. The use of acetone azine as a dehydrating agent facilitates the elimination of water, driving the reaction to completion.
Reaction Conditions
-
Molar Ratio : 1:2 (carboxamide to acetone azine)
-
Solvent : Water (70 mL per 111.1 g carboxamide)
-
Temperature : 100–120°C
Coupling of Furan and Phenoxy Fragments
The final step involves coupling 5-(chloromethyl)furan-2-carbohydrazide with 2-methoxy-4-propylphenol via nucleophilic substitution:
Williamson Ether Synthesis
The sodium salt of 2-methoxy-4-propylphenol reacts with 5-(chloromethyl)furan-2-carbohydrazide in a polar aprotic solvent:
Reaction Conditions
-
Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Solvent : Dimethylformamide (DMF) or acetone
-
Temperature : 60–80°C, 12–24 hours
-
Yield : ~65–75% (estimated)
Mechanism :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in Propylation :
Friedel-Crafts alkylation of guaiacol may yield ortho-substituted byproducts. Using bulky directing groups or low temperatures improves para selectivity. -
Chloromethylation Side Reactions :
Over-chlorination or furan ring opening can occur. Controlled addition of SOCl₂ and inert atmospheres mitigate these issues. -
Coupling Efficiency : Steric hindrance from the propyl group reduces reaction rates. Microwave-assisted synthesis or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance yields.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
Chemistry
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions, including oxidation and reduction processes. The compound's ability to undergo diverse reactions makes it valuable for developing new chemical entities.
Research indicates that this compound may exhibit significant biological activities. Studies have explored its interactions with biomolecules, suggesting potential therapeutic effects:
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further pharmacological studies.
- Anti-inflammatory Effects : Its structure indicates potential anti-inflammatory properties, which warrant exploration in medicinal chemistry.
Medicinal Chemistry
The unique structural features of this compound position it as a promising candidate in drug development. Its interactions with specific enzymes or receptors could lead to the development of novel therapeutic agents targeting various diseases.
Material Science
In addition to its biological applications, this compound is also being investigated for its potential use in materials science. Its unique properties may allow for the development of new materials with specific functionalities, such as enhanced thermal stability or chemical resistance.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological activity of derivatives related to this compound. For instance:
- Synthesis Techniques : Various synthetic methods have been employed for producing this compound and its derivatives, including multi-step synthesis processes that optimize yield and purity.
- Biological Assays : In vitro assays have been conducted to evaluate the antimicrobial and anti-inflammatory activities of the compound, revealing promising results that justify further research into its pharmacological potential.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The nature and position of substituents significantly influence solubility, lipophilicity, and bioactivity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
The naphthyloxy group in 5-[(2-naphthyloxy)methyl]-2-furohydrazide introduces bulkier aromaticity, which may reduce solubility but improve π-π stacking in biological targets .
Electronic Effects: Methoxy groups (electron-donating) in the target compound stabilize charge transfer interactions, contrasting with electron-withdrawing groups like chloro in N'-tert-butyl-5-(4-chloro-phenyl)furan-2-carbohydrazide .
Hydrogen Bonding :
- The carbohydrazide (-CONHNH₂) group in the target compound facilitates hydrogen bonding and metal chelation, as seen in copper(II) complexes of related carbohydrazides .
- Oxofuran substituents (e.g., in N'-[5-(4-methylphenyl)-2-oxofuran-3-ylidene]furan-2-carbohydrazide) may enhance hydrogen bonding but reduce metabolic stability .
Metal Coordination :
- Binuclear copper complexes of furan-2-carbohydrazides demonstrate antimicrobial activity, with coordination sites provided by the carbohydrazide group . The target compound’s propylphenoxy group may sterically hinder metal binding compared to simpler analogs.
Biological Activity
5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide is an organic compound characterized by its complex structure, which includes a furan ring, a methoxy group, and a propylphenoxy moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.34 g/mol |
| CAS Number | 406470-88-0 |
| IUPAC Name | This compound |
| InChI Key | OYLJDKZZHNKQAX-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have shown strong activity against various bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have demonstrated that derivatives can reduce the production of nitric oxide and prostaglandins in activated macrophages, suggesting a pathway for therapeutic applications in inflammatory diseases.
Anticancer Properties
The anticancer activity of similar compounds has been explored through various assays. For instance, compounds exhibiting structural similarities have shown cytotoxic effects against breast cancer cell lines (e.g., MCF-7) through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved may include the modulation of signaling cascades related to cell proliferation and survival.
Case Studies and Research Findings
- Antimicrobial Assessment : A study evaluating the antimicrobial efficacy of various phenolic compounds found that those with furan rings displayed notable activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to measure inhibition zones, indicating that structural modifications can enhance bioactivity .
- Anti-inflammatory Mechanism : In a detailed investigation into the anti-inflammatory properties of phenolic compounds, it was observed that certain derivatives could significantly lower levels of TNF-alpha and IL-6 in stimulated macrophages. This suggests a potential role for this compound in treating chronic inflammatory conditions .
- Cytotoxicity Studies : Research focusing on the cytotoxic effects of furan derivatives revealed that compounds similar to this compound exhibited IC50 values in the micromolar range against cancer cell lines. The studies employed MTT assays to assess cell viability post-treatment .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammation and microbial metabolism.
- Receptor Interaction : Potential binding to specific receptors could modulate cellular responses related to growth and apoptosis.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 5-[(2-Methoxy-4-propylphenoxy)methyl]furan-2-carbohydrazide?
Answer:
The synthesis of structurally analogous furan-2-carbohydrazide derivatives involves coupling substituted phenols with furan precursors under basic conditions. For example:
- Base Catalysis : Use NaOH or K₂CO₃ to facilitate nucleophilic substitution between 2-methoxy-4-propylphenol and a furan-2-carbohydrazide precursor (e.g., 5-chloromethylfuran-2-carboxylate derivatives) .
- Solvent System : Reactions are typically conducted in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .
- Purification : Recrystallization from dioxane or methanol yields high-purity crystals (mp 258–259°C observed in similar compounds) .
Basic: How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?
Answer:
Key spectral markers include:
- IR Spectroscopy : Look for absorption bands at ~1799 cm⁻¹ (C=O stretching of the oxofuran ring) and ~1672 cm⁻¹ (amide C=O), with NH stretches near 3125 cm⁻¹ .
- ¹H NMR : Characteristic signals include:
- Elemental Analysis : Validate empirical formulas (e.g., C16H12N2O4) with <0.2% deviation .
Advanced: How can researchers resolve discrepancies in spectral data between synthesis batches?
Answer:
Discrepancies may arise from:
- Tautomerism : Hydrazide derivatives can exhibit keto-enol tautomerism, altering NMR/IR profiles. Use temperature-controlled NMR or deuterated solvents (e.g., DMSO-d6) to stabilize specific tautomers .
- Crystallographic Validation : Compare experimental IR/NMR data with computational predictions (DFT) or single-crystal X-ray structures to identify dominant conformers .
- By-Product Analysis : Employ HPLC-MS to detect impurities (e.g., unreacted starting materials or oxidized side products) .
Advanced: What crystallographic methods validate the compound’s structure and stereochemistry?
Answer:
- X-Ray Diffraction : Use SHELXL for refinement of single-crystal data. Key steps include:
- Twinned Data Handling : For challenging crystals, SHELXE can resolve twinning via iterative dual-space methods .
Advanced: How to design biological activity assays for this compound?
Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., anti-inflammatory or antimicrobial activity observed in 5-phenyl-2-furoic acid hydrazides) .
- In Vitro Assays :
- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzymes like tyrosinase or cyclooxygenase .
Advanced: What strategies mitigate by-product formation during synthesis?
Answer:
- Reaction Optimization :
- Purification Techniques :
Advanced: How to analyze the compound’s stability under varying storage conditions?
Answer:
- Accelerated Degradation Studies :
- Light Sensitivity : Store in amber vials at -20°C; assess UV-induced degradation via spectrophotometry (λ = 254 nm) .
Advanced: What computational tools predict the compound’s reactivity and electronic properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
